molecular formula C17H21N B1331994 Benzyl-(4-isopropyl-benzyl)-amine CAS No. 346700-52-5

Benzyl-(4-isopropyl-benzyl)-amine

Cat. No.: B1331994
CAS No.: 346700-52-5
M. Wt: 239.35 g/mol
InChI Key: WXMQWRUCKUXXPJ-UHFFFAOYSA-N
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Description

Benzyl-(4-isopropyl-benzyl)-amine is a useful research compound. Its molecular formula is C17H21N and its molecular weight is 239.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Catalytic Reductive Aminations for Synthesis of Amines

Benzyl-(4-isopropyl-benzyl)-amine is a type of amine that can be synthesized using catalytic reductive amination processes. These processes are crucial in the cost-effective and sustainable production of amines, including this compound. This method is used to create primary, secondary, and tertiary amines, which are valuable in the production of pharmaceuticals, agrochemicals, and biomolecules (Murugesan et al., 2020).

2. Intermolecular Amination Techniques

Research indicates that methods like iron-catalyzed intermolecular amination can be used for the synthesis of this compound. This method involves direct amination of benzylic C(sp3)-H bonds, showcasing a new technique for benzylamine synthesis (Khatua et al., 2022).

3. Crystal and Molecular Structures Analysis

The analysis of crystal and molecular structures of similar compounds to this compound offers insights into their conformational differences and stabilization through hydrogen-bonding interactions. Such studies help in understanding the physical and chemical properties of these compounds (Odell et al., 2007).

4. Iron-Catalyzed Direct Amination of Benzyl Alcohols

The direct coupling of benzyl alcohols with simpler amines using iron catalysis is another method for synthesizing benzylamines. This technique is significant for creating secondary and tertiary benzylamines, which have applications in pharmaceutical research (Yan et al., 2016).

5. Biocatalysts for Stereoselective C-H Amination Reactions

Enantiomerically pure chiral amines, such as this compound, can be synthesized using stereoselective C-H amination processes in biocatalytic systems. These systems use multienzyme cascades in whole-cell biocatalysts for the efficient synthesis of chiral amines (Both et al., 2016).

Future Directions

The future directions for research on “Benzyl-(4-isopropyl-benzyl)-amine” could include further studies on its synthesis, reactions, and potential applications. For instance, it could be interesting to explore its potential uses in organic synthesis or materials science .

Properties

IUPAC Name

1-phenyl-N-[(4-propan-2-ylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-14(2)17-10-8-16(9-11-17)13-18-12-15-6-4-3-5-7-15/h3-11,14,18H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMQWRUCKUXXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361090
Record name 1-Phenyl-N-{[4-(propan-2-yl)phenyl]methyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346700-52-5
Record name 1-Phenyl-N-{[4-(propan-2-yl)phenyl]methyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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